1-(Ethylsulfonyl)piperidine-2-carbonitrile
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Overview
Description
1-(Ethanesulfonyl)piperidine-2-carbonitrile is a chemical compound with the molecular formula C₈H₁₄N₂O₂S and a molecular weight of 202.27 g/mol . This compound is characterized by the presence of a piperidine ring substituted with an ethanesulfonyl group and a carbonitrile group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(Ethanesulfonyl)piperidine-2-carbonitrile involves several steps, typically starting with the piperidine ring. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-(Ethanesulfonyl)piperidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The ethanesulfonyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Ethanesulfonyl)piperidine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Ethanesulfonyl)piperidine-2-carbonitrile involves its interaction with specific molecular targets. The ethanesulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The carbonitrile group can also play a role in the compound’s binding to specific targets, affecting its overall activity .
Comparison with Similar Compounds
1-(Ethanesulfonyl)piperidine-2-carbonitrile can be compared with other similar compounds, such as:
1-(Methylsulfonyl)piperidine-2-carbonitrile: Similar structure but with a methyl group instead of an ethyl group.
1-(Propylsulfonyl)piperidine-2-carbonitrile: Similar structure but with a propyl group instead of an ethyl group.
1-(Butylsulfonyl)piperidine-2-carbonitrile: Similar structure but with a butyl group instead of an ethyl group. The uniqueness of 1-(Ethanesulfonyl)piperidine-2-carbonitrile lies in its specific substituents, which can influence its chemical properties and reactivity.
Properties
Molecular Formula |
C8H14N2O2S |
---|---|
Molecular Weight |
202.28 g/mol |
IUPAC Name |
1-ethylsulfonylpiperidine-2-carbonitrile |
InChI |
InChI=1S/C8H14N2O2S/c1-2-13(11,12)10-6-4-3-5-8(10)7-9/h8H,2-6H2,1H3 |
InChI Key |
KOXZIRNLOFFRPF-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCCCC1C#N |
Origin of Product |
United States |
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